2,2-Diisopropyl-1,3-dioxolane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158333. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-di(propan-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYJJEWTEPSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(OCCO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196072 | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4421-10-7 | |

| Record name | 2,2-Bis(1-methylethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4421-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diisopropyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Diisopropyl-1,3-dioxolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3BBP6TFP3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2-Diisopropyl-1,3-dioxolane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

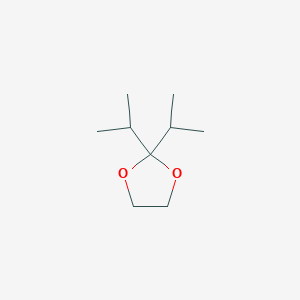

2,2-Diisopropyl-1,3-dioxolane, a five-membered heterocyclic acetal, serves as a crucial chemical entity in modern organic synthesis. Its structure, featuring a dioxolane ring substituted with two isopropyl groups at the C2 position, imparts a unique combination of stability and reactivity. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and deprotection, and an overview of its applications, particularly as a protecting group for diols. The strategic use of this molecule can be pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Chemical Identity and Physical Properties

This compound is a colorless to almost colorless clear liquid with a chemical formula of C9H18O2.[1][2] Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-di(propan-2-yl)-1,3-dioxolane | [3] |

| Synonyms | 1,3-Dioxolane, 2,2-bis(1-methylethyl)- | [4] |

| CAS Number | 4421-10-7 | [3][4] |

| Molecular Formula | C9H18O2 | [2][3][4] |

| Molecular Weight | 158.24 g/mol | [2][3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Density | 0.93 g/cm³ | [1][4] |

| Boiling Point | 172 °C | [5] |

| Melting Point | Not available | [4][6] |

| Refractive Index | 1.43 | [4] |

| Solubility | The presence of the dioxolane ring and the alkyl groups suggests moderate polarity. While specific data is limited, it is expected to have low to moderate solubility in water and good solubility in common organic solvents. A similar compound, (2,2-dipropyl-1,3-dioxolan-4-yl)methanol, is described as having moderate water solubility and higher solubility in organic solvents.[3] | |

| Purity | >96.0% (GC) | [2][7][8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of a 1,2-diol, such as ethylene glycol, with 2,2-diisopropylketone (isobutyrophenone) or its equivalent. The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is continuously removed.

Reaction Mechanism

The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization with the elimination of water.

Caption: Acid-catalyzed formation of a dioxolane from a diol and a ketone.

Experimental Protocol

The following is a general, yet detailed, protocol for the synthesis of this compound.

Materials:

-

Ethylene glycol

-

Isobutyrophenone

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add ethylene glycol, isobutyrophenone, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure.

Application as a Protecting Group for Diols

This compound is an effective protecting group for 1,2- and 1,3-diols.[9] The formation of the cyclic ketal masks the hydroxyl groups, rendering them inert to a variety of reaction conditions, such as those involving strong bases, nucleophiles, and hydrides.[7]

Protection of a Diol

The protection of a diol using this compound is an acid-catalyzed transacetalization reaction.

Caption: General workflow for the protection of a diol using this compound.

Deprotection of the Diol

The removal of the this compound protecting group is typically achieved by acid-catalyzed hydrolysis.[1]

Experimental Protocol for Deprotection:

-

Dissolve the protected diol in a suitable solvent (e.g., acetone, THF).

-

Add an aqueous solution of a strong acid (e.g., HCl, H2SO4) dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution to obtain the deprotected diol.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine and methyl protons of the isopropyl groups and the methylene protons of the dioxolane ring.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the quaternary carbon of the ketal, the methine and methyl carbons of the isopropyl groups, and the methylene carbons of the dioxolane ring.[5]

-

IR Spectroscopy: The infrared spectrum will show characteristic C-O stretching frequencies for the acetal group.[3]

-

Mass Spectrometry: The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns.[3][10]

Safety Information

This compound is a flammable liquid and causes serious eye irritation.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

GHS Pictograms:

-

GHS02: Flammable

-

GHS07: Exclamation Mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

References

-

This compound | C9H18O2 | CID 78137 - PubChem. Available from: [Link]

-

Chemical Properties of this compound (CAS 4421-10-7) - Cheméo. Available from: [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]

-

This compound >96.0% - Chem-Supply. Available from: [Link]

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound (CAS 4421-10-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. labsolu.ca [labsolu.ca]

- 6. labproinc.com [labproinc.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2-Diisopropyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,2-diisopropyl-1,3-dioxolane (CAS No: 4421-10-7). It delves into its molecular architecture, spectroscopic signature, and the underlying principles governing its synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and experimental insights.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,2-di(propan-2-yl)-1,3-dioxolane, is a heterocyclic organic compound.[1] It belongs to the family of ketals, which are derivatives of ketones, in this case, formed from 2,4-dimethyl-3-pentanone and ethylene glycol. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 4421-10-7 | [1] |

| IUPAC Name | 2,2-di(propan-2-yl)-1,3-dioxolane | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Refractive Index | Not specified |

Molecular Structure and Bonding

The molecular structure of this compound features a central five-membered 1,3-dioxolane ring. This ring is substituted at the C2 position with two isopropyl groups. The dioxolane ring itself is puckered to relieve ring strain, adopting an envelope or twist conformation. The bonding within the molecule consists of single covalent bonds between carbon, hydrogen, and oxygen atoms. The carbon atoms are sp3 hybridized, leading to a tetrahedral geometry around each, while the oxygen atoms are also sp3 hybridized with two lone pairs of electrons.

Due to the absence of experimental crystallographic data, the precise bond lengths and angles are not available. However, they can be reasonably estimated based on standard values for similar acyclic and cyclic ethers and alkanes.

| Bond | Expected Length (Å) |

| C-C (isopropyl) | ~1.54 |

| C-C (ring) | ~1.53 |

| C-O (ring) | ~1.43 |

| C-H | ~1.09 |

| Angle | Expected Value (°) |

| C-C-C (isopropyl) | ~109.5 |

| O-C-O (ring) | ~105-110 |

| C-O-C (ring) | ~108-112 |

| H-C-H | ~109.5 |

A diagram of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Spectroscopic Analysis

The structure of this compound can be elucidated and confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three main signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 4H | -O-CH₂-CH₂-O- |

| ~1.8 | Septet | 2H | -CH(CH₃)₂ |

| ~0.9 | Doublet | 12H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy: The carbon NMR spectrum will display four distinct signals, reflecting the symmetry of the molecule.

| Chemical Shift (ppm, predicted) | Assignment |

| ~110 | C(O)₂ (ketal carbon) |

| ~64 | -O-CH₂-CH₂-O- |

| ~35 | -CH(CH₃)₂ |

| ~17 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption band (which would be present in the starting ketone) and the presence of strong C-O stretching vibrations.

| Wavenumber (cm⁻¹, typical) | Intensity | Assignment |

| 2970-2870 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending |

| 1150-1050 | Strong | C-O stretching (acetal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 158. The fragmentation pattern would likely involve the loss of an isopropyl group and cleavage of the dioxolane ring.

| m/z | Relative Intensity | Possible Fragment |

| 158 | Low | [M]⁺ |

| 115 | High | [M - C₃H₇]⁺ |

| 71 | Medium | [C₄H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of ketal formation, specifically the protection of a ketone. The reaction involves the acid-catalyzed reaction of 2,4-dimethyl-3-pentanone with ethylene glycol.

Materials:

-

2,4-Dimethyl-3-pentanone

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,4-dimethyl-3-pentanone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation to yield pure this compound.

A diagram illustrating the synthesis workflow is provided below.

Caption: A typical workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. Through the compilation of its physical properties, spectroscopic data, and a representative synthetic protocol, this document serves as a foundational resource for scientists and researchers. The understanding of its molecular characteristics is crucial for its application in various chemical syntheses, including its role as a protecting group in the development of complex molecules and pharmaceuticals.

References

An In-depth Technical Guide to 2,2-Diisopropyl-1,3-dioxolane (CAS: 4421-10-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Diisopropyl-1,3-dioxolane, a valuable acetal in organic synthesis, particularly as a protecting group for 1,2-diols. This document details its physicochemical properties, spectroscopic data, synthesis, and applications, with a focus on its utility in research and drug development. Detailed experimental protocols for its synthesis and use as a protecting group are provided, alongside a discussion of its relevance in medicinal chemistry.

Introduction

This compound, also known as diisopropylidene acetal of ethylene glycol, is a five-membered cyclic acetal. Its chemical structure features a 1,3-dioxolane ring substituted with two isopropyl groups at the 2-position. This compound serves as a robust and sterically hindered protecting group for 1,2-diols, offering stability under a variety of reaction conditions, particularly basic and nucleophilic environments. Its facile introduction and removal under acidic conditions make it a strategic tool in multi-step organic synthesis, including the preparation of complex molecules and active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. Spectroscopic data, crucial for its identification and characterization, are summarized in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4421-10-7 | [1] |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 172-174 °C | |

| Density | 0.91 g/cm³ | |

| Solubility | Soluble in most organic solvents. | |

| InChI | InChI=1S/C9H18O2/c1-7(2)9(8(3)4)10-5-6-11-9/h7-8H,5-6H2,1-4H3 | [2] |

| InChIKey | BIYJJEWTEPSHGZ-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)C1(OCCO1)C(C)C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts (ppm) | Source |

| ¹H NMR (CDCl₃) | ~3.85 (s, 4H, OCH₂CH₂O), ~1.95 (sept, 2H, CH(CH₃)₂), ~0.95 (d, 12H, CH(CH₃)₂) | Inferred from similar structures |

| ¹³C NMR (CDCl₃) | δ 108.9 (C(O)₂), 64.1 (OCH₂), 32.5 (CH), 17.5 (CH₃) | [3] |

| Mass Spectrum (EI) | m/z (%): 143 (M-CH₃, 100), 115, 101, 87, 71, 57, 43 | [2] |

| Infrared (IR) | ν (cm⁻¹): 2970, 2875 (C-H), 1160, 1080 (C-O) | [2] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the acid-catalyzed reaction of 3,3-dimethyl-2-butanone (diisopropyl ketone) with ethylene glycol.[4][5][6] The reaction is an equilibrium process, and the removal of water is necessary to drive it towards the product.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound.

Experimental Workflow: Synthesis of this compound

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H18O2 | CID 78137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(4421-10-7) 13C NMR [m.chemicalbook.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 6. CN1149055A - Process for production of 1,3-dioxolane - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,2-di(propan-2-yl)-1,3-dioxolane

This guide provides a comprehensive technical overview of 2,2-di(propan-2-yl)-1,3-dioxolane, a key chemical entity in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into its nomenclature, synthesis, physicochemical properties, and critical applications, with a focus on its role as a protecting group.

Nomenclature and Structural Elucidation

The compound in focus is systematically named 2,2-di(propan-2-yl)-1,3-dioxolane according to IUPAC nomenclature.[1] It is also commonly referred to as 2,2-diisopropyl-1,3-dioxolane .[1] The structure consists of a five-membered 1,3-dioxolane ring, which is a cyclic ketal. At the C2 position, two isopropyl (propan-2-yl) groups are attached. This molecule is formed from the acid-catalyzed reaction of diisopropyl ketone and ethylene glycol.[1][2]

Key Structural Identifiers:

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective application in experimental design. The compound is a colorless to almost colorless clear liquid.[4]

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem[1], Santa Cruz Biotechnology[3] |

| Boiling Point | 172 °C | LabSolutions[5] |

| Purity | >96.0% (GC) | TCI, CymitQuimica[4] |

| Appearance | Colorless to Almost colorless clear liquid | TCI, CymitQuimica[4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a classic example of ketal formation, a cornerstone reaction in organic chemistry for the protection of carbonyl groups or diols.[2][6] The most common and efficient method involves the acid-catalyzed condensation of diisopropyl ketone with ethylene glycol.[2][7]

The causality behind this choice of reactants is straightforward: ethylene glycol provides the 1,2-diol necessary for the formation of the stable five-membered dioxolane ring, while diisopropyl ketone provides the sterically hindered core that imparts specific stability and reactivity to the resulting ketal. The acid catalyst, typically a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid, protonates the carbonyl oxygen, activating the ketone for nucleophilic attack by the diol.[2]

To ensure a high yield, the removal of water is critical as the reaction is reversible. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diisopropyl ketone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add diisopropyl ketone (1 equivalent), ethylene glycol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents).

-

Add anhydrous toluene to the flask to a sufficient volume.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

This self-validating protocol ensures the complete removal of water, driving the equilibrium towards the product and resulting in a high yield of the desired ketal.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Core Application: A Robust Protecting Group

The 1,3-dioxolane moiety is widely employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols in multi-step organic syntheses.[8][9] The 2,2-diisopropyl substitution provides significant steric hindrance, which can influence the stability and selective removal of the protecting group.

Mechanism of Protection and Deprotection

Protection: The formation of the ketal protects the carbonyl group from reacting with nucleophiles (like Grignard reagents, organolithiums, or hydrides) and bases.[2][9] The reaction is acid-catalyzed, as described in the synthesis section.

Deprotection: The removal of the dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.[2] The presence of water and a catalytic amount of acid shifts the equilibrium back towards the starting ketone and diol. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. For example, milder Lewis acids or specific reagents like nickel boride can be used for chemoselective deprotection.[10][11]

Logical Pathway for Protection/Deprotection

Caption: Protection and deprotection pathway using the dioxolane group.

Significance in Drug Development and Advanced Synthesis

While the parent 1,3-dioxolane structure is found in various biologically active compounds and is used as a solvent or intermediate in pharmaceuticals, the specific 2,2-diisopropyl derivative is primarily a synthetic intermediate.[7][8][12][13] Its utility lies in its specific stability profile. The bulky isopropyl groups can provide enhanced stability to certain reaction conditions compared to less substituted dioxolanes, such as the commonly used 2,2-dimethyl-1,3-dioxolane (derived from acetone).[14]

This differential stability is a key tool for medicinal chemists. In the synthesis of a complex molecule with multiple functional groups, a chemist might choose the 2,2-diisopropyl ketal to protect a carbonyl group because it will remain intact under conditions that might cleave a less sterically hindered protecting group. This allows for selective manipulation of other parts of the molecule before the final deprotection step.

For instance, in the development of novel therapeutics, where a multi-step synthesis is required, the strategic use of protecting groups with varying lability is paramount. The this compound offers a robust option in the synthetic chemist's toolbox, enabling complex and chemoselective transformations.

Conclusion

2,2-di(propan-2-yl)-1,3-dioxolane is a valuable synthetic intermediate whose primary role is as a robust protecting group for carbonyls and diols. Its synthesis is well-established, and its specific steric and electronic properties make it a strategic choice in complex, multi-step syntheses, particularly in the field of drug discovery and development. The principles of its formation and cleavage are rooted in fundamental acid-catalyzed acetal chemistry, providing a reliable and predictable tool for chemists to achieve chemo- and regioselectivity.

References

-

This compound | C9H18O2 | CID 78137 . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical Properties of this compound (CAS 4421-10-7) . Cheméo. [Link]

-

This compound . LabSolutions. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds . National Institutes of Health (NIH). [Link]

-

SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES . Journal of Moroccan Chemistry. [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes . Organic Chemistry Portal. [Link]

-

Alcohols and Diols by Deprotection . Science of Synthesis. [Link]

-

Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry . Silver Fern Chemical. [Link]

-

Dioxolane . Wikipedia. [Link]

-

Protecting group . Wikipedia. [Link]

-

Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride . RSC Publishing. [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance . PubMed. [Link]

Sources

- 1. This compound | C9H18O2 | CID 78137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Dioxolane - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 13. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,2-二甲基-1,3-二噁茂烷 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of 2,2-Diisopropyl-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive technical overview of the synthesis of 2,2-diisopropyl-1,3-dioxolane, a valuable protecting group for diols in organic synthesis. It should be noted that the synthesis of this specific dioxolane requires the use of diisopropyl ketone as the starting material, not diisobutyl ketone, in order to match the desired 2,2-diisopropyl substitution pattern on the resulting dioxolane ring. The core of this transformation is the acid-catalyzed ketalization reaction between diisopropyl ketone and ethylene glycol. This guide details the reaction mechanism, experimental protocols, and expected quantitative data.

Reaction Scheme and Mechanism

The synthesis proceeds via the acid-catalyzed reaction of diisopropyl ketone with ethylene glycol. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Mechanism:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of diisopropyl ketone, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen.

-

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol attacks the carbocation, closing the five-membered ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining oxonium ion, yielding the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials and Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reagents:

-

Diisopropyl ketone

-

Ethylene glycol

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Setup: Assemble a clean, dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser.

-

Charging the Flask: To the round-bottom flask, add diisopropyl ketone, a slight excess of ethylene glycol (e.g., 1.1 to 1.5 equivalents), and a suitable volume of toluene to facilitate azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-0.5 mol%).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete (typically several hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Quantitative Data Summary

The following tables summarize the typical quantities of reagents used and the expected physical and spectroscopic properties of the final product.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount | Density (g/mL) |

| Diisopropyl Ketone | 114.19 | 1.0 | 11.4 g (0.1 mol) | 0.807 |

| Ethylene Glycol | 62.07 | 1.2 | 7.45 g (0.12 mol) | 1.113 |

| p-TsOH·H₂O | 190.22 | 0.005 | 95 mg (0.5 mmol) | - |

| Toluene | 92.14 | Solvent | 100 mL | 0.867 |

| Product Property | Value |

| Product Name | This compound |

| Molecular Formula | C₉H₁₈O₂ |

| Molar Mass ( g/mol ) | 158.24 |

| Theoretical Yield | 15.8 g (for 0.1 mol scale) |

| Typical Actual Yield | 80-95% |

| Appearance | Colorless liquid |

| Boiling Point | ~170-172 °C (at atm. pressure) |

| ¹H NMR (CDCl₃, δ) | ~3.9 (s, 4H, -OCH₂CH₂O-), ~1.8 (sept, 2H, -CH(CH₃)₂), ~0.9 (d, 12H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ) | ~110 (C(quaternary)), ~64 (-OCH₂-), ~33 (-CH-), ~17 (-CH₃) |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure from setup to final product characterization.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Profile of 2,2-Diisopropyl-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Diisopropyl-1,3-dioxolane, a valuable heterocyclic compound. Due to the limited availability of experimentally derived and fully assigned public data, this guide presents a combination of referenced data and predicted values based on established principles of spectroscopy. The information herein is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~3.90 | s | 4H | -O-CH₂-CH₂-O- |

| ~1.95 | sept | 2H | -CH(CH₃)₂ |

| ~0.95 | d | 12H | -CH(CH₃)₂ |

Predicted data based on typical chemical shifts for similar structural motifs.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~109.0 | C(O)₂ (ketal carbon) |

| ~64.0 | -O-CH₂-CH₂-O- |

| ~34.0 | -CH(CH₃)₂ |

| ~17.0 | -CH(CH₃)₂ |

Referenced from available spectral data.[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2870 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1385-1365 | Medium | C-H bend (isopropyl gem-dimethyl) |

| 1200-1050 | Strong | C-O stretch (acetal) |

Data compiled from typical IR absorption frequencies and available spectral information.[2][3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ (Base Peak) |

Key fragmentation patterns identified from spectral data.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 10-20 mg of purified this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A single drop of neat this compound is placed directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

1H and 13C NMR spectrum of 2,2-Diisopropyl-1,3-dioxolane

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,2-Diisopropyl-1,3-dioxolane

Abstract

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key analytical technique in chemical research and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document serves as a technical resource for researchers and scientists, detailing the theoretical basis for the spectral features of this ketal, including chemical shift predictions, multiplicity analysis, and integration. Furthermore, a validated, step-by-step protocol for sample preparation and data acquisition is presented to ensure the generation of high-quality, reproducible NMR data. The causality behind experimental choices is explained, grounding the practical steps in established scientific principles.

Introduction: The Structure of this compound

This compound is a ketal formed from the reaction of diisopropyl ketone and ethylene glycol. Its structure features a five-membered dioxolane ring attached to a sterically hindered quaternary carbon, which is in turn bonded to two isopropyl groups. Understanding the precise three-dimensional arrangement and electronic environment of each atom is critical for predicting its chemical behavior and for quality control in synthesis. NMR spectroscopy is the definitive method for confirming the covalent structure of such molecules in solution. By analyzing the interaction of atomic nuclei with an external magnetic field, we can deduce the connectivity and chemical environment of every carbon and hydrogen atom.

Molecular Symmetry and Predicted NMR Signals

A crucial first step in predicting an NMR spectrum is the analysis of molecular symmetry. This compound possesses a C₂ axis of symmetry that bisects the O-C-O angle of the dioxolane ring and the C-C-C angle of the diisopropyl moiety. This symmetry element renders several atoms chemically equivalent, simplifying the expected spectrum.

-

¹H NMR : The four protons on the dioxolane ring are chemically equivalent. The two methine (CH) protons of the isopropyl groups are equivalent, and the twelve methyl (CH₃) protons are also equivalent. Therefore, a total of three distinct signals are predicted in the ¹H NMR spectrum.

-

¹³C NMR : Due to the same symmetry, we predict four unique carbon signals: the quaternary ketal carbon, the two equivalent dioxolane carbons, the two equivalent isopropyl methine carbons, and the four equivalent isopropyl methyl carbons.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is analyzed based on chemical shift (δ), spin-spin coupling (multiplicity), and signal integration. The following predictions are based on established chemical shift principles for analogous functional groups.

-

Dioxolane Protons (-O-CH₂-CH₂-O-) : These four protons are in an identical chemical environment, attached to carbons that are bonded to oxygen. The electronegativity of oxygen deshields these protons, shifting their signal downfield relative to a simple alkane. Due to their chemical and magnetic equivalence, they will not split each other and are expected to appear as a singlet . Their integrated area will correspond to 4H.

-

Isopropyl Methine Protons (-CH(CH₃)₂) : These two protons are equivalent. Each is adjacent to six equivalent methyl protons. According to the n+1 rule, this signal will be split into a septet (6+1=7). The integrated area will correspond to 2H.

-

Isopropyl Methyl Protons (-CH(CH₃)₂) : All twelve methyl protons are equivalent. They are coupled to the single adjacent methine proton, resulting in a doublet (1+1=2). This signal will be the most upfield due to its lower substitution and distance from electronegative atoms. The integrated area will be 12H.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.9 - 4.1 | Singlet | 4H | -O-CH₂ -CH₂ -O- |

| ~ 1.9 - 2.1 | Septet | 2H | -CH (CH₃)₂ |

| ~ 0.9 - 1.0 | Doublet | 12H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Spectrum Analysis

A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shift is highly dependent on the carbon's hybridization and electronic environment.

-

Ketal Carbon (Cq) : This quaternary carbon is bonded to two oxygen atoms, which strongly deshields it. It is expected to have the largest chemical shift in the spectrum, typically in the range of 90-110 ppm for acetals and ketals. As a quaternary carbon, its signal intensity will be significantly lower than protonated carbons.

-

Dioxolane Carbons (-O-CH₂-CH₂-O-) : These two equivalent carbons are attached to an oxygen atom, placing them in the typical range for ethers and alcohols (60-80 ppm).

-

Isopropyl Methine Carbons (-CH(CH₃)₂) : These two equivalent sp³-hybridized carbons are in a standard aliphatic environment and are expected in the 25-35 ppm range.

-

Isopropyl Methyl Carbons (-CH(CH₃)₂) : These four equivalent carbons will be the most shielded and thus appear at the most upfield position, typically between 10-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted δ (ppm) | Assignment |

|---|---|

| ~ 105 - 110 | C (O)₂ (Ketal Carbon) |

| ~ 65 - 70 | -O-CH₂ -CH₂ -O- |

| ~ 30 - 35 | -CH (CH₃)₂ |

| ~ 15 - 20 | -CH(CH₃ )₂ |

Experimental Methodology: A Validated Protocol

Acquiring high-quality NMR data is contingent upon meticulous sample preparation and correctly set acquisition parameters. The following protocol represents a self-validating system for obtaining publication-quality spectra for small molecules like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part A: Sample Preparation

The objective is to create a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent.[1][2]

-

Weighing the Sample : For a standard high-field NMR spectrometer, weigh 5-25 mg of this compound for ¹H NMR.[1] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[1]

-

Solvent Selection and Dissolution :

-

Choice of Solvent : Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and has minimal, well-characterized residual solvent peaks.[3][4]

-

Procedure : Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a small, clean glass vial.[5][6] This volume ensures the correct sample height in a standard 5 mm NMR tube, which is crucial for optimal magnetic field shimming.[3]

-

-

Filtration and Transfer : To ensure high spectral resolution, the sample must be free of particulate matter which disrupts magnetic field homogeneity.[6]

-

Procedure : Place a small plug of cotton wool or Kimwipe into a Pasteur pipette.[6] Transfer the dissolved sample through this filter directly into a clean, high-quality 5 mm NMR tube.

-

-

Capping and Labeling : Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[6]

Part B: NMR Data Acquisition

This phase involves optimizing the spectrometer for the specific sample and setting the correct experimental parameters.

-

Sample Insertion and Temperature Equilibration : Insert the sample into the spectrometer. Allow 2-3 minutes for the sample to reach thermal equilibrium with the probe.[7]

-

Locking : The spectrometer uses the deuterium signal from the solvent (the "lock") to compensate for any magnetic field drift over time. This step is typically automated.[8]

-

Shimming : This is the most critical step for achieving high resolution. Shimming involves adjusting currents in a series of "shim coils" to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[9][10] Modern spectrometers have automated shimming routines ("topshim" or "gradshim") that are highly effective.[8][10] A good shim results in sharp, symmetrical peaks.

-

Acquisition Parameter Setup :

-

¹H NMR :

-

Pulse Width : Use a calibrated 30° or 45° flip angle pulse. While a 90° pulse gives the maximum signal for a single scan, a smaller angle allows for a shorter relaxation delay between scans, improving overall signal-to-noise in a given time.

-

Spectral Width (SW) : A standard range of -2 to 12 ppm is sufficient for most organic molecules.

-

Acquisition Time (AT) : Typically 2-4 seconds. A longer AT provides better digital resolution.

-

Relaxation Delay (D1) : 1-2 seconds is a standard value.

-

Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

¹³C NMR :

-

Pulse Program : Use a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE).[11]

-

Spectral Width (SW) : A range of 0 to 220 ppm covers nearly all organic compounds.[12]

-

Acquisition Time (AT) : 1-2 seconds is typical.[11]

-

Relaxation Delay (D1) : A 2-second delay is a good starting point.[11] Note that quaternary carbons have long relaxation times, and for quantitative analysis, much longer delays (5x T₁) are needed.

-

Number of Scans (NS) : Due to the low natural abundance of ¹³C, more scans are required. Start with 128 or 256 scans and increase as needed for weak signals.[11]

-

-

Conclusion

The structural analysis of this compound by NMR spectroscopy is straightforward due to the molecule's high degree of symmetry. The predicted ¹H and ¹³C spectra show a limited number of distinct signals, each with characteristic chemical shifts and multiplicities that directly correlate to the molecular structure. By following the robust experimental methodology outlined in this guide, from meticulous sample preparation to the rational selection of acquisition parameters, researchers can confidently acquire high-resolution, unambiguous spectra for structural verification and purity assessment, ensuring the integrity of their scientific and developmental endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Bruker. Avance Beginners Guide - Solvent Selection. [Link]

-

Holmes, D. (2017). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Michigan State University Department of Chemistry. [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

-

Kurutz, J. (2020). Optimized Default 13C Parameters. University of Missouri NMR Facility. [Link]

-

IMSERC. 13C ACQUISITION PERIOD. Northwestern University. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of Manitoba. NMR Sample Preparation. [Link]

-

Martin, G. E., & Zekter, A. S. (2018). Acquiring 1 H and 13 C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 131-163). Wiley-VCH. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Bio-NMR Core. Shimming: Theory and Practice. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Kanto Kagaku. How to select NMR solvent. [Link]

-

EPFL. 13C NMR. [Link]

-

UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

-

University of Maryland, Baltimore. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

GGC-SST-Chemistry. Standard Operating Procedure H-NMR. [Link]

-

University of Illinois. Shimming an NMR Magnet. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 4. How To [chem.rochester.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. r-nmr.eu [r-nmr.eu]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. epfl.ch [epfl.ch]

In-Depth Technical Guide on the Mass Spectrometry Fragmentation of 2,2-Diisopropyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,2-diisopropyl-1,3-dioxolane. This document details the expected fragmentation patterns, proposes a fragmentation mechanism, presents quantitative data in a structured format, and outlines a typical experimental protocol for analysis.

Introduction

This compound is a ketal with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol . Understanding its fragmentation behavior under electron ionization is crucial for its identification in complex mixtures, for quality control, and for metabolism studies. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the structural elucidation of volatile and semi-volatile compounds like this compound.

Electron ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase.[1][2] This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information.[1][2]

Proposed Fragmentation Mechanism

The fragmentation of this compound is primarily driven by the stability of the resulting carbocations and radical species. The key fragmentation pathways for cyclic ethers and ketals involve α-cleavage and ring fragmentation.[3]

Upon electron ionization, a radical cation (molecular ion, [M]⁺•) is formed at m/z 158. Due to the high energy of the ionization process, the molecular ion is often of low abundance or absent in the spectrum of acyclic ethers and ketals.[3] The major fragmentation pathway for this compound is initiated by the cleavage of a C-C bond alpha to the oxygen atoms of the dioxolane ring, specifically the loss of one of the isopropyl groups.

The primary fragmentation steps are proposed as follows:

-

α-Cleavage: The most favorable initial fragmentation is the loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion to form a stable, resonance-stabilized oxonium ion at m/z 115 . This is often the base peak or a very prominent peak in the spectrum.[4]

-

Further Fragmentation of the Dioxolane Ring: The dioxolane ring itself can undergo further fragmentation. This can include the loss of ethene oxide (C₂H₄O) or other small neutral molecules.

-

Formation of Isopropyl Cation: A significant peak is also expected at m/z 43 , corresponding to the isopropyl cation ([CH(CH₃)₂]⁺). This is a very stable secondary carbocation.

-

Other Fragments: Other smaller fragments can be formed through various rearrangement and cleavage processes.

Below is a Graphviz diagram illustrating the main proposed fragmentation pathway.

Caption: Proposed primary fragmentation pathway of this compound.

Quantitative Mass Spectrometry Data

| m/z | Proposed Ion Formula | Proposed Structure/Identity | Illustrative Relative Intensity |

| 158 | [C₉H₁₈O₂]⁺• | Molecular Ion | Low / Not Observed |

| 115 | [C₆H₁₁O₂]⁺ | [M - C₃H₇]⁺ (Loss of an isopropyl group) | 100 (Base Peak) |

| 71 | [C₄H₇O]⁺ | Further fragmentation product | Moderate |

| 43 | [C₃H₇]⁺ | Isopropyl cation | High |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Solvent Selection: Dissolve a small amount of the this compound sample in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.

-

Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid overloading the GC column and detector.

-

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent GC or equivalent system.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Scan Rate: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split or splitless, depending on the sample concentration. For a 10-100 µg/mL solution, a split injection with a ratio of 20:1 to 50:1 is appropriate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

Data Analysis

-

Total Ion Chromatogram (TIC): Obtain the TIC to identify the retention time of the this compound peak.

-

Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

-

Library Search: Compare the acquired mass spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library for confirmation of identity.

-

Fragmentation Analysis: Manually interpret the fragmentation pattern to ensure it is consistent with the proposed structure and fragmentation mechanism.

The general experimental workflow is depicted in the diagram below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is characterized by a dominant fragmentation pathway involving the loss of an isopropyl group to form a stable oxonium ion at m/z 115. Other significant fragments, such as the isopropyl cation at m/z 43, are also expected. The detailed experimental protocol provided herein offers a robust methodology for the reliable identification and characterization of this compound in various research and development settings. This technical guide serves as a valuable resource for scientists and professionals requiring a deeper understanding of the mass spectral behavior of this and related ketal compounds.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,2-Diisopropyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,2-diisopropyl-1,3-dioxolane, a heterocyclic organic compound. This document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and the relationship between the molecular structure and its IR spectrum, offering valuable insights for researchers in various scientific fields, including drug development and materials science.

Molecular Structure and Vibrational Analysis

This compound (C9H18O2) is a cyclic acetal characterized by a 1,3-dioxolane ring substituted with two isopropyl groups at the C2 position. The infrared spectrum of this compound is distinguished by absorption bands corresponding to the vibrational modes of its constituent functional groups: the C-H bonds of the isopropyl and dioxolane backbone, and the C-O bonds of the acetal group.

Quantitative Infrared Spectral Data

The primary IR absorption bands for this compound are summarized in the table below. This data is essential for the identification and characterization of the compound. The interpretation is based on established correlations for characteristic group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

| ~2970 - 2870 | C-H stretching | Isopropyl and Dioxolane CH₂ |

| ~1470 - 1450 | C-H bending (scissoring) | CH₂ and CH₃ |

| ~1385 - 1365 | C-H bending (umbrella) | Isopropyl (gem-dimethyl) |

| ~1200 - 1000 | C-O stretching (asymmetric and symmetric) | Acetal (O-C-O) |

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound is crucial for accurate analysis. The following protocols outline the standard procedures for obtaining the spectrum of a neat liquid sample using Attenuated Total Reflectance (ATR) and traditional transmission methods.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a common and convenient method for obtaining the IR spectrum of liquid samples.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[1]

Procedure:

-

Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument software will automatically perform the Fourier transform to generate the infrared spectrum.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Neat Liquid Transmission FT-IR Spectroscopy

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Instrumentation:

-

An FT-IR spectrometer.

-

Two polished salt plates (e.g., NaCl or KBr).

-

A sample holder for the salt plates.

Procedure:

-

Background Spectrum: Record a background spectrum with the empty sample holder in the beam path.

-

Sample Preparation: Place one or two drops of neat this compound onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film.

-

Spectrum Acquisition: Mount the "sandwich" of salt plates in the sample holder and place it in the spectrometer's sample compartment. Acquire the sample spectrum.

-

Data Processing: The instrument's software will generate the final spectrum.

-

Cleaning: Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator to prevent fogging from atmospheric moisture.

Visualizations

The following diagrams illustrate the experimental workflow for IR spectroscopy and the correlation between the molecular structure of this compound and its key IR absorption bands.

References

An In-depth Technical Guide to the Solubility of 2,2-Diisopropyl-1,3-dioxolane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Diisopropyl-1,3-dioxolane, a key chemical intermediate widely used as a protecting group for 1,2-diols in complex organic synthesis. Understanding its solubility is critical for reaction optimization, purification, and formulation in various research and development applications.

Introduction to this compound

This compound, also known as diisopropylidene ethylene glycol, is a cyclic ketal. Its structure consists of a 1,3-dioxolane ring with two isopropyl groups attached to the C2 position. This nonpolar, sterically hindered structure dictates its physical properties and solubility behavior. It is primarily utilized to protect the hydroxyl groups of diols from unwanted reactions under neutral or basic conditions. The protection is reversible, as the ketal can be readily removed under acidic conditions.

Chemical Structure:

-

IUPAC Name: 2,2-di(propan-2-yl)-1,3-dioxolane[1]

-

CAS Number: 4421-10-7[1]

-

Molecular Formula: C₉H₁₈O₂[1]

-

Molecular Weight: 158.24 g/mol [1]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its solubility can be reliably predicted based on its molecular structure and the well-established chemical principle of "like dissolves like." As a largely nonpolar molecule with ether linkages, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar protic solvents.

The table below summarizes the predicted and known qualitative solubility of this compound.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Supporting Data |

| Nonpolar Aprotic | Hexane, Heptane | Miscible | The nonpolar alkyl groups of the dioxolane are compatible with hydrocarbon solvents. |

| Toluene, Benzene | Miscible | The overall low polarity of the molecule allows for favorable interactions with aromatic solvents. | |

| Polar Aprotic | Dichloromethane (DCM) | Miscible | Commonly used as a reaction solvent for ketal protection, indicating high solubility. |

| Diethyl Ether | Miscible | The ether linkages in the dioxolane are highly compatible with ethereal solvents. The parent compound, 1,3-dioxolane, is soluble in ether. | |

| Tetrahydrofuran (THF) | Miscible | Similar to diethyl ether, THF is an excellent solvent for compounds with ether functionalities. | |

| Ethyl Acetate | Soluble/Miscible | The moderate polarity of ethyl acetate is compatible with the dioxolane structure. | |

| Acetone | Soluble/Miscible | Ketones are effective solvents for many organic compounds. The parent compound, 1,3-dioxolane, is soluble in acetone. | |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The parent compound, 1,3-dioxolane, is soluble in ethanol. The bulky, nonpolar isopropyl groups may slightly reduce solubility compared to the parent structure. |

| Water | Insoluble/Slight | The large, nonpolar hydrocarbon portion of the molecule dominates, leading to poor solubility in water. The related compound 2,2-dimethyl-1,3-dioxolane is reported as insoluble in water.[2] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following is a generalized protocol for the gravimetric determination of the solubility of a liquid like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (>96% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (Teflon, 0.22 μm)

-

Evaporating dish or pre-weighed beaker

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a vial. "Excess" means adding solute until a separate liquid phase of the dioxolane is clearly visible after initial mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of the undissolved phase confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to rest in the temperature bath for at least 2 hours to let the undissolved phase settle.

-

Carefully draw a precise volume (e.g., 5.0 mL) of the supernatant (the clear, saturated solution) using a calibrated pipette, being careful not to disturb the undissolved layer.

-

Dispense the collected supernatant through a syringe filter into a pre-weighed (tared) evaporating dish. This step removes any micro-droplets of the undissolved solute.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate. Gentle heating or a stream of nitrogen can be used to accelerate this process, provided the solute is not volatile.

-

Once the solvent is completely removed, place the dish in a vacuum oven at a low temperature to remove any residual solvent traces.

-

Cool the dish to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the dish from the final constant weight.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (Mass of solute in g / Volume of sample in mL) * 100

-

-

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and chemical relationships involving this compound.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Use as a protecting group where solubility in the solvent is key.

References

Stability of 2,2-Diisopropyl-1,3-dioxolane to Common Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2,2-diisopropyl-1,3-dioxolane, a common protecting group for 1,2-diols, when exposed to a variety of reagents and reaction conditions frequently encountered in organic synthesis and drug development.

Core Concepts: Acetal and Ketal Stability